molecular formula C14H14O3S B13473092 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid

Cat. No.: B13473092
M. Wt: 262.33 g/mol
InChI Key: ZCRMQWNOSFBLMN-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a carboxylic acid group and a 2-(propan-2-yloxy)phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using readily available starting materials. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Scientific Research Applications

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(propan-2-yloxy)phenyl group enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-(2-propan-2-yloxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C14H14O3S/c1-9(2)17-12-6-4-3-5-11(12)10-7-13(14(15)16)18-8-10/h3-9H,1-2H3,(H,15,16)

InChI Key

ZCRMQWNOSFBLMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CSC(=C2)C(=O)O

Origin of Product

United States

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